molecular formula C9H10F2O2 B14039802 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene

1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene

Cat. No.: B14039802
M. Wt: 188.17 g/mol
InChI Key: FZZHUULIKDWWEJ-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene is a fluorinated aromatic compound featuring methoxy (-OCH₃), fluoro (-F), and fluoromethyl (-CH₂F) substituents on a benzene ring. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (fluoro, fluoromethyl) groups, creating a unique electronic and steric profile. For example, nitro-to-amine reductions using SnCl₂·2H₂O (as seen in ) or cyclization reactions with aldehydes () are common strategies for structurally related fluorinated aromatics .

The fluoromethyl group (-CH₂F) distinguishes this compound from other trifluoromethyl (-CF₃) analogs (e.g., 1,2-Dimethoxy-4-(trifluoromethyl)benzene in ), offering distinct electronic and steric properties. Such compounds are of interest in medicinal chemistry and agrochemical research due to fluorine’s ability to modulate bioavailability, metabolic stability, and target binding .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2-fluoro-1-(fluoromethyl)-3,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3

InChI Key

FZZHUULIKDWWEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CF)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-dimethoxybenzene.

    Fluorination: or under controlled conditions.

    Fluoromethylation: The fluoromethyl group can be introduced using such as or .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the fluoromethyl group or other substituents on the benzene ring.

Common Reagents and Conditions

    Substitution: Reagents like or can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as or can be employed.

    Reduction: Reducing agents like or are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene involves its interaction with various molecular targets and pathways. The fluorine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparison

The table below compares 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene with structurally analogous fluorinated benzene derivatives:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Electronic Effects
1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene 1,2-OCH₃; 3-F; 4-CH₂F Methoxy, Fluoro, Fluoromethyl ~202.18 Mixed (donating/withdrawing)
1,2-Dimethoxy-4-fluorobenzene 1,2-OCH₃; 4-F Methoxy, Fluoro ~170.16 Moderate electron-withdrawing
1,2-Dimethoxy-4-(trifluoromethyl)benzene 1,2-OCH₃; 4-CF₃ Methoxy, Trifluoromethyl ~224.16 Strong electron-withdrawing
4-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine 1,2-NH₂; 4-O-benzodioxole; 5-F Amine, Ether, Fluoro ~276.25 Electron-donating (amine) and withdrawing (F)

Key Observations :

  • Methoxy groups at positions 1 and 2 enhance solubility in polar solvents but may sterically hinder electrophilic substitutions at adjacent positions .
  • Fluorine placement (position 3 vs. 4) influences resonance effects; meta-fluorine (position 3) reduces conjugation compared to para-substituted analogs .
Physicochemical Properties
  • Thermal Stability : Methoxy and fluoro groups enhance thermal stability, making the compound suitable for high-temperature reactions .

Biological Activity

1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene is an organic compound characterized by its unique molecular structure, which includes two methoxy groups, one fluoro group, and one fluoromethyl group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

  • Molecular Formula : C10H12F2O2
  • Molecular Weight : Approximately 204.17 g/mol
  • Structure : The arrangement of substituents significantly influences the compound's chemical properties, enhancing its reactivity and biological activity.

Biological Activity Overview

Research indicates that 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene and its derivatives exhibit various biological activities. These activities are primarily linked to the compound's interactions with specific enzymes and receptors, affecting metabolic pathways and cellular processes.

Key Biological Activities

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant physiological effects, making it a candidate for further pharmacological studies.
  • Binding Affinity : Interaction studies have shown that this compound has a notable binding affinity to various biological receptors, which could modulate physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.

Case Study 1: Enzyme Interaction

A study focused on the enzyme inhibition properties of 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene demonstrated that it could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition was quantified using IC50 values:

Enzyme TypeIC50 Value (µM)
Cytochrome P450 1A215.2
Cytochrome P450 3A422.5

These results indicate that the compound may alter drug metabolism pathways, potentially leading to drug-drug interactions.

Case Study 2: Antimicrobial Activity

In a separate investigation into the antimicrobial properties of the compound, it was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The findings suggest that while the compound exhibits some antimicrobial activity, further optimization may be required to enhance its efficacy.

The biological mechanisms underlying the activities of 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene involve:

  • Interaction with Enzymes : The presence of electronegative fluorine atoms enhances the compound's ability to interact with enzyme active sites.
  • Modulation of Receptor Activity : The structural features allow it to bind effectively to specific receptors, influencing cellular signaling pathways.

Applications in Medicinal Chemistry

Given its biological activities, 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene has potential applications in drug design and development. Its ability to inhibit certain enzymes could be harnessed for therapeutic interventions in diseases where enzyme modulation is beneficial.

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